molecular formula C11H15NO3S B6638317 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid

Cat. No. B6638317
M. Wt: 241.31 g/mol
InChI Key: YPUPCQRLYWVYEH-UHFFFAOYSA-N
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Description

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid, also known as MTAPA, is a synthetic compound that has gained interest in the scientific community due to its potential applications in biochemical and physiological research. MTAPA is a derivative of the amino acid valine, with a thiophene ring attached to its side chain.

Mechanism of Action

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid exerts its effects through the inhibition of ACAT. ACAT is an enzyme that catalyzes the esterification of cholesterol, which is necessary for the formation of lipoprotein particles. By inhibiting ACAT, this compound reduces the formation of lipoprotein particles, which leads to a decrease in cholesterol levels.
This compound also induces apoptosis in cancer cells by activating the caspase cascade. This leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to reduce cholesterol levels in vitro and in vivo. It also reduces the formation of atherosclerotic plaques in animal models. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, which means that its effects and mechanisms of action are not fully understood. In addition, it has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy in clinical settings.

Future Directions

There are several future directions for research on 3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid. One potential direction is to further investigate its mechanism of action and its effects on cholesterol metabolism. This could lead to the development of new drugs for the treatment of hypercholesterolemia and atherosclerosis.
Another potential direction is to investigate the anticancer effects of this compound in more detail. This could lead to the development of new anticancer drugs that target the caspase cascade.
Overall, this compound is a promising compound that has potential applications in biochemical and physiological research. Further research is needed to fully understand its effects and mechanisms of action, but it has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid can be synthesized through a multi-step process starting with the reaction of 2-thiophen-2-ylacetic acid with methylmagnesium bromide to form a Grignard reagent. The Grignard reagent is then reacted with N-Boc-protected valine to form the intermediate compound, which is then deprotected to yield this compound. This synthesis method has been reported in the literature and has been successfully used to produce this compound in high yields.

Scientific Research Applications

3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid has been shown to have potential applications in biochemical and physiological research. It has been reported to be a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the metabolism of cholesterol. This makes this compound a potential candidate for the treatment of hypercholesterolemia and atherosclerosis.
This compound has also been shown to have antitumor activity in vitro and in vivo. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This makes this compound a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

3-[methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8(9-4-3-7-16-9)11(15)12(2)6-5-10(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUPCQRLYWVYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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